tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate
CAS No.: 753023-60-8
Cat. No.: VC4024831
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate - 753023-60-8](/images/structure/VC4024831.png)
Specification
CAS No. | 753023-60-8 |
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Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate |
Standard InChI | InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7,11H2,1-3H3,(H,12,13) |
Standard InChI Key | BPTZBLNXMXSNFR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1(CC1)CCN |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)CCN |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure comprises three key components:
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A tert-butyl carbamate group (), which acts as a protective group for the amine.
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A cyclopropane ring fused to the carbamate nitrogen, introducing steric strain and conformational rigidity.
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A 2-aminoethyl side chain () attached to the cyclopropane ring, providing a reactive primary amine site .
The cyclopropane ring’s 60° bond angles create significant angle strain, which can influence the compound’s reactivity and interactions in biological systems.
Molecular Descriptors
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IUPAC Name: tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate .
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Molecular Weight: 200.28 g/mol (free base); 236.74 g/mol (hydrochloride salt, CAS 1803589-72-1).
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number (Free Base) | 753023-60-8 | |
CAS Number (Hydrochloride) | 1803589-72-1 | |
Molecular Formula | ||
XLogP3 | 1.2 (estimated) | |
Hydrogen Bond Donors | 2 |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis typically involves a two-step protocol:
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Formation of the Cyclopropane Core: Cyclopropanation reactions, such as the Simmons-Smith reaction, are employed to construct the strained ring system.
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Introduction of Functional Groups: The aminoethyl side chain is added via nucleophilic substitution or reductive amination, followed by carbamate protection using di-tert-butyl dicarbonate () .
Example Protocol
A related compound, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, is synthesized by reacting (1-aminocyclopropyl)methanol hydrochloride with in tetrahydrofuran (THF) at 0–20°C . For the target compound, analogous steps likely involve:
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Amination: Introducing the 2-aminoethyl group via alkylation of cyclopropane derivatives.
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Protection: Treating the primary amine with to form the carbamate .
Table 2: Reaction Conditions for Analogous Synthesis
Step | Reagents | Temperature | Solvent | Yield |
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1 | Triethylamine, | 0°C → 20°C | THF | 100% |
Physicochemical Properties
Solubility and Stability
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Solubility: Carbamates generally exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF) and limited solubility in water. The hydrochloride salt enhances aqueous solubility due to ionic character.
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Stability: The tert-butoxycarbonyl (Boc) group is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane), making it suitable for temporary amine protection .
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s primary amine and carbamate groups make it a valuable building block for:
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Kinase Inhibitors: Conformational rigidity from the cyclopropane ring enhances binding affinity to ATP-binding pockets.
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Antimicrobial Agents: Carbamates exhibit protease inhibition activity, disrupting microbial cell wall synthesis.
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